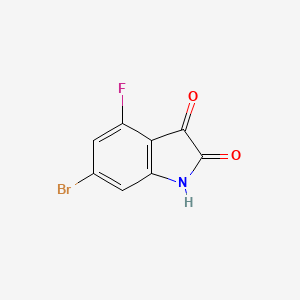

6-Bromo-4-fluoroindoline-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQWEYATTZPVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312454-85-5 | |

| Record name | 6-bromo-4-fluoro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 4 Fluoroindoline 2,3 Dione and Its Derivatives

Established Synthetic Pathways for Halogenated Indoline-2,3-dione Derivatives

The synthesis of halogenated indoline-2,3-diones can be achieved through various established methods, ranging from classical name reactions to modern catalytic approaches. These methods often involve the construction of the heterocyclic ring from appropriately substituted anilines or the direct halogenation of an existing indoline (B122111) precursor.

Halogenation Reactions of Indoline Precursors

Direct halogenation of an existing indoline-2,3-dione or a precursor is a common strategy to introduce halogen atoms onto the aromatic ring. The regioselectivity of the halogenation is governed by the directing effects of the substituents already present on the ring. For the synthesis of polysubstituted isatins, a stepwise halogenation approach is often employed.

A relevant example is the synthesis of 5-bromo-6-fluoro isatin (B1672199), which can be adapted to understand the potential synthesis of 6-bromo-4-fluoroindoline-2,3-dione. The synthesis starts with a fluorinated precursor, which is then subjected to bromination. nih.gov For instance, the bromination of a fluoro-isatin derivative can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). nih.gov Another approach involves the use of bromine in acetic acid. nih.gov

Table 1: Synthesis of 5-bromo-6-fluoro isatin via Bromination nih.gov

| Precursor | Reagent | Solvent | Yield |

| 6-fluoro isatin | NBS | DMF | 74% |

The synthesis of 5,7-dibromo-6-fluoro isatin has also been reported, demonstrating the feasibility of introducing multiple bromine atoms onto a fluorinated isatin ring. nih.gov This suggests that direct bromination of 4-fluoroindoline-2,3-dione (B1316342) could be a viable route to this compound, although the regioselectivity would need to be carefully controlled.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the efficiency of various organic transformations, including the synthesis of heterocyclic compounds. tandfonline.comnih.gov The application of microwave irradiation has been particularly beneficial in the synthesis of isatin derivatives, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. tandfonline.comscielo.br

For instance, the synthesis of novel fluorinated indole (B1671886) derivatives has been successfully achieved through the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation, catalyzed by copper dipyridine dichloride. tandfonline.comresearchgate.net This method highlights the utility of microwave heating in facilitating the construction of complex indole structures from fluorinated precursors. While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the reviewed literature, the general success of MAOS in the synthesis of halogenated and fluorinated isatins suggests its potential applicability. tandfonline.com The key advantages of this technique include rapid heating, which can overcome activation energy barriers more efficiently, and the ability to perform reactions in a controlled, high-pressure environment. nih.gov

Palladium-Catalyzed Approaches in Indoline-2,3-dione Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the construction of the indole nucleus is no exception. While specific palladium-catalyzed syntheses of this compound are not widely reported, general palladium-catalyzed methods for indole and indoline synthesis can be considered adaptable. mdpi.comrsc.org

One common approach involves the intramolecular cyclization of appropriately substituted anilines. For example, the palladium-catalyzed synthesis of functionalized indoles from N-(2-allylphenyl)benzamides has been developed. mdpi.com Another strategy is the Sonogashira coupling of 2-haloanilines with alkynes, followed by a cyclization step to form the indole ring. mdpi.com These methods offer a high degree of control over the substitution pattern of the final product.

The direct C-H functionalization of anilines and indolines catalyzed by palladium is another powerful tool. rsc.org For instance, palladium-catalyzed C-H activation of acetylated anilines with epoxides has been achieved. rsc.org Such strategies could potentially be applied to the synthesis of highly substituted indolines that can then be oxidized to the corresponding indoline-2,3-diones.

Overview of Classical Indoline-2,3-dione Synthesis Protocols (e.g., Sandmeyer, Stolle, Gassman) and their Adaptations

Several classical named reactions have been the cornerstone of isatin synthesis for over a century. These methods, while having some limitations, remain widely used due to their reliability and the availability of starting materials. biomedres.usdergipark.org.trnmc.gov.inresearchgate.net

The Sandmeyer isatin synthesis is one of the oldest and most common methods. biomedres.ushilarispublisher.com It involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. biomedres.uswright.edu This method is particularly well-suited for anilines bearing electron-withdrawing groups, making it a viable option for the synthesis of halogenated isatins like this compound from 3-bromo-5-fluoroaniline. scielo.brwright.edu However, a significant drawback of the Sandmeyer synthesis with meta-substituted anilines is the potential formation of a mixture of 4- and 6-substituted isatin regioisomers. scielo.brwright.edu

The Stolle isatin synthesis provides an alternative route, especially for N-substituted isatins. dergipark.org.trnmc.gov.inresearchgate.net This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid such as aluminum chloride or boron trifluoride etherate. dergipark.org.trnmc.gov.inresearchgate.net

The Gassman isatin synthesis offers another versatile approach that proceeds through a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to the corresponding isatin. nmc.gov.inhilarispublisher.comjapsr.in This method is known to produce substituted isatins in good yields. hilarispublisher.com

Table 2: Overview of Classical Isatin Synthesis Methods

| Method | Key Reagents | Intermediates | Applicability for Halogenated Isatins |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Isonitrosoacetanilide | Good for electron-withdrawing groups, potential for regioisomers. scielo.brbiomedres.uswright.edu |

| Stolle | Arylamine, Oxalyl chloride, Lewis acid | Chlorooxalylanilide | Suitable for N-substituted isatins. dergipark.org.trnmc.gov.inresearchgate.net |

| Gassman | Aniline, tert-Butyl hypochlorite, Methylthioacetate ester | 3-methylthio-2-oxindole | Good yields for substituted isatins. nmc.gov.inhilarispublisher.com |

Divergent Synthesis Strategies for Indoline-2,3-diones

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable for the synthesis of substituted isatins with diverse substitution patterns. rsc.orgresearchgate.net

One such divergent strategy involves a sodium iodide-mediated transformation where the choice of solvent can selectively lead to either isatins or isoindigoes. rsc.org This method offers an environmentally friendly and inexpensive route to these heterocyclic systems. Another approach describes a phosphonium-mediated reaction of isatins that can lead to different products depending on the presence or absence of an alcohol. researchgate.net

While a specific divergent synthesis targeting this compound has not been explicitly reported, the development of these general strategies opens up new avenues for the efficient and selective synthesis of polysubstituted isatins. rsc.orgresearchgate.net

Chemical Reactivity Studies of this compound and its Functionalization

The chemical reactivity of isatin is characterized by the presence of several reactive sites: the N-H of the lactam, the two carbonyl groups at C2 and C3, and the aromatic ring. The presence of a bromine and a fluorine atom on the benzene (B151609) ring of this compound significantly influences its reactivity. Both are electron-withdrawing groups, which are expected to increase the electrophilicity of the carbonyl carbons and affect the acidity of the N-H proton.

The C3-carbonyl group is typically the most reactive site for nucleophilic attack. This reactivity can be exploited for the synthesis of a wide range of spirocyclic compounds and 3-substituted-3-hydroxyoxindoles. nih.govsemanticscholar.org The electron-withdrawing nature of the bromo and fluoro substituents in this compound would further enhance the electrophilicity of the C3-carbonyl, making it more susceptible to nucleophilic addition.

The N-H proton of the lactam can be deprotonated to form an isatinate anion, which can then undergo N-alkylation or N-acylation reactions. scielo.br The acidity of this proton is influenced by the substituents on the aromatic ring.

Electrophilic aromatic substitution reactions on the isatin ring typically occur at the C5 and C7 positions. However, in this compound, these positions are already substituted or influenced by the existing halogens. Further substitution would be directed by the combined electronic effects of the bromo, fluoro, and dione (B5365651) functionalities.

Functionalization of the bromo-substituent, for instance through palladium-catalyzed cross-coupling reactions, could provide a pathway to a wide array of 6-substituted-4-fluoroindoline-2,3-dione derivatives.

While specific reactivity studies on this compound are limited in the public domain, the general principles of isatin chemistry, combined with the known electronic effects of halogen substituents, provide a strong framework for predicting its chemical behavior and potential for further functionalization.

Condensation Reactions with Nucleophiles

The C-3 carbonyl group of the this compound skeleton is highly electrophilic and readily undergoes condensation reactions with a variety of carbon and nitrogen nucleophiles. This reactivity is a cornerstone of isatin chemistry, providing a reliable method for C-N and C-C bond formation.

A prominent example of this transformation is the reaction with thiosemicarbazide (B42300) and its derivatives. This condensation typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695), to yield the corresponding isatin-3-thiosemicarbazones. These products serve as important intermediates for the synthesis of further heterocyclic systems, such as triazoles. nih.gov The reaction involves the nucleophilic attack of the primary amino group of the thiosemicarbazide on the C-3 keto-carbonyl of the isatin, followed by dehydration to form the C=N double bond (a Schiff base). nih.govresearchgate.net

Similarly, condensation with other primary amines, hydrazines, and hydroxylamines can be expected to form the corresponding imines, hydrazones, and oximes, respectively. These reactions are often catalyzed by a small amount of acid. The general reactivity of the isatin scaffold suggests that this compound participates efficiently in these transformations. smolecule.com

Table 1: Examples of Condensation Reactions with Nucleophiles

| Nucleophile | Reagent Class | Product Type |

|---|---|---|

| Thiosemicarbazide | Hydrazine (B178648) Derivative | Thiosemicarbazone |

| Primary Amines (R-NH₂) | Amine | Schiff Base (Imin) |

| Hydrazine (H₂N-NH₂) | Hydrazine | Hydrazone |

| Hydroxylamine (H₂N-OH) | Hydroxylamine | Oxime |

Oxidation Reactions

While this compound is itself an oxidized indole derivative, oxidation reactions are central to its synthesis. The formation of the indoline-2,3-dione (isatin) core is typically achieved through the oxidation of precursor molecules like indoles, indolin-2-ones (oxindoles), or via cyclization of aniline derivatives. researchgate.net

One established synthetic route involves the cyclization of substituted anilines. For instance, an N-aryl-2-(hydroxyimino)acetamide precursor can be treated with a strong acid, such as concentrated sulfuric acid, which acts as both a cyclizing agent and an oxidant to yield the final dione structure. This method allows for the regioselective placement of substituents on the aromatic ring before the formation of the heterocyclic core.

Another powerful method involves the direct oxidation of substituted indolin-2-one intermediates. More recent developments have focused on metal-free oxidation protocols. For example, a sodium iodide (NaI)-mediated "oxidation relay" has been reported for the synthesis of various isatin derivatives, showcasing a greener approach to these compounds. rsc.org These synthetic strategies underscore the importance of oxidation as a key transformation in accessing the this compound scaffold.

Table 2: Synthetic Approaches to Isatins via Oxidation

| Precursor | Key Reagents/Conditions | Reaction Type |

|---|---|---|

| N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide | Concentrated Sulfuric Acid | Acid-catalyzed cyclization/oxidation |

| 6-Bromo-4-fluoroindolin-2-one | Oxidizing agents (e.g., SeO₂, CrO₃) | Oxidation |

| Substituted 2-Oxoindoline-3-ylidene derivative | NaI / Oxidant | Oxidation Relay |

Strategies for Derivatization and Heterocyclic System Formation

This compound is an exceptionally valuable platform for generating molecular diversity and constructing novel, complex heterocyclic frameworks. Its inherent reactivity allows for its participation in multi-component reactions and cycloadditions, leading to the formation of spirocyclic and fused ring systems. researchgate.net

1,3-Dipolar Cycloaddition Reactions: A powerful strategy for building five-membered nitrogen-containing heterocycles is the 1,3-dipolar cycloaddition of azomethine ylides. These ylides can be generated in situ from the decarboxylative condensation of this compound and an α-amino acid (like sarcosine (B1681465) or proline). The resulting dipole can then react with various dipolarophiles, such as activated alkenes, to produce complex spiro-pyrrolidine and dispirooxindole derivatives in a highly stereoselective manner. nih.gov

Formation of Triazole Hybrids: The isatin scaffold can be derivatized at the N-1 position with a terminal alkyne. This alkyne-functionalized intermediate is a perfect substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net Reacting it with various organic azides allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazole-isatin hybrids, linking the isatin core to other molecular fragments. nih.govresearchgate.net

Multi-component Reactions for Spiro-heterocycles: Isatin derivatives are well-known to participate in one-pot, multi-component reactions. For example, the condensation of an isatin, an amino-pyrazole, and mercaptoacetic acid can be used to construct spiro[indoline-3,4'-pyrazolo[3,4-e] researchgate.netthiazepine]diones. researchgate.net This approach highlights the ability to rapidly assemble complex molecular architectures from simple starting materials using the isatin core as a central component.

Table 3: Derivatization Strategies and Resulting Heterocyclic Systems

| Reaction Type | Key Reagents | Heterocyclic Product |

|---|---|---|

| 1,3-Dipolar Cycloaddition | α-Amino Acid, Alkene Dipolarophile | Spiro-pyrrolidine/Dispirooxindole |

| Click Chemistry (CuAAC) | N-propargylation, Organic Azide, Cu(I) catalyst | 1,2,3-Triazole Hybrid |

| Multi-component Reaction | 5-Amino-pyrazole, Mercaptoacetic acid | Spiro-thiazepine |

| N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | N-Substituted Isatin |

Advanced Spectroscopic and Structural Characterization in Research of 6 Bromo 4 Fluoroindoline 2,3 Dione

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 6-Bromo-4-fluoroindoline-2,3-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment.

While specific experimental spectra for this compound are not widely published, its expected NMR data can be reliably predicted based on data from closely related analogs, such as 6-bromoindoline-2,3-dione rsc.org. The isatin (B1672199) core has characteristic signals, and the introduction of a fluorine atom at the C-4 position induces predictable shifts. In ¹H NMR, the aromatic protons are expected to appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The N-H proton typically appears as a broad singlet at a high chemical shift (around 11 ppm in DMSO-d₆) rsc.org.

In ¹³C NMR, the two carbonyl carbons (C-2 and C-3) are highly deshielded, appearing at the lower end of the spectrum. The fluorine substitution at C-4 will cause a large C-F coupling constant for C-4 and smaller couplings for the adjacent carbons (C-3a and C-5). The bromine at C-6 will also influence the chemical shifts of the aromatic carbons. ¹⁹F NMR spectroscopy would be crucial, showing a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.

Predicted NMR Data for this compound Predicted values are based on data for analogous compounds and established substituent effects.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | N-H | ~11.2 | s (broad) | - |

| H-5 | ~7.4 | d | ³J(H,H) ≈ 8 Hz | |

| H-7 | ~7.2 | d | ⁴J(H,F) ≈ 4-6 Hz | |

| ¹³C | C-2 (C=O) | ~183 | s | - |

| C-3 (C=O) | ~159 | d | ³J(C,F) ≈ 3-5 Hz | |

| C-3a | ~118 | d | ²J(C,F) ≈ 20-25 Hz | |

| C-4 | ~155 | d | ¹J(C,F) ≈ 240-250 Hz | |

| C-5 | ~128 | d | ³J(C,F) ≈ 3-5 Hz | |

| C-6 | ~127 | s | - | |

| C-7 | ~116 | d | ²J(C,F) ≈ 20-25 Hz | |

| C-7a | ~151 | s | - |

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₈H₃BrFNO₂. The calculated molecular weight of this compound is approximately 244.02 g/mol bldpharm.com.

A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion ([M]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

The fragmentation of the isatin core typically proceeds via the loss of carbonyl groups. Common fragmentation pathways observed for isatin itself include the loss of a CO molecule (28 Da) to form a benzopyrrolone-type fragment ion chemicalbook.com.

Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Notes |

|---|---|---|

| 243 / 245 | [M]⁺ | Molecular ion peak, showing characteristic Br isotope pattern. |

| 215 / 217 | [M - CO]⁺ | Loss of one carbonyl group. |

| 187 / 189 | [M - 2CO]⁺ | Loss of both carbonyl groups. |

| 108 | [C₇H₃F]⁺ | Fragment resulting from loss of Br and 2CO. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions from the N-H and carbonyl (C=O) groups of the isatin core.

Based on data from analogous compounds like 6-bromoindoline-2,3-dione, a broad absorption band for the N-H stretch is expected in the region of 3200-3400 cm⁻¹ rsc.org. The two carbonyl groups at C-2 and C-3 will give rise to strong, distinct stretching bands. The C-3 ketone typically absorbs at a higher wavenumber (around 1740-1750 cm⁻¹) than the C-2 amide carbonyl (around 1700-1710 cm⁻¹) rsc.org. Additionally, C=C stretching vibrations from the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 1100-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3200 | Medium, Broad |

| C=O Stretch (Ketone, C-3) | 1750 - 1740 | Strong |

| C=O Stretch (Amide, C-2) | 1710 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1610 - 1450 | Medium to Weak |

| C-F Stretch | 1100 - 1000 | Strong |

| C-Br Stretch | 700 - 500 | Medium to Strong |

X-ray Crystallography for Absolute Structure and Solid-State Interactions of Halogenated Isatins

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and reveals how molecules arrange themselves in the solid state. While a specific crystal structure for this compound is not available in the searched literature, extensive studies on other halogenated isatins provide significant insight into the expected solid-state interactions iucr.org.

The crystal packing of isatin derivatives is often dominated by a network of intermolecular hydrogen bonds. The N-H group of the lactam ring acts as a hydrogen bond donor, while the carbonyl oxygens (C-2 or C-3) act as acceptors, frequently leading to the formation of chains or dimeric motifs iucr.org. For instance, in the crystal structure of 6-chloro-1-phenylindoline-2,3-dione, molecules are linked by C-H···O hydrogen bonds, which generate chains along a crystallographic axis chemicalbook.comekb.eg.

Furthermore, halogen atoms introduce the possibility of other significant non-covalent interactions, such as halogen bonding. In the crystal structures of compounds like 5,6-dibromoisatin, close contacts between a bromine atom and an oxygen atom (Br···O) of a neighboring molecule have been observed, indicating a stabilizing halogen bond chinesechemsoc.org. The presence of both bromine and fluorine in this compound could lead to a complex interplay of hydrogen bonding, halogen bonding (Br···O, F···H), and π-π stacking interactions between the aromatic rings, which would ultimately dictate its crystal packing and physical properties. The introduction of fluorine can also influence interchain interactions and lead to denser molecular packing pku.edu.cn.

Mechanistic Insights into the Biological Activity of 6 Bromo 4 Fluoroindoline 2,3 Dione Analogues

Inhibition of Key Enzymes and Biological Targets

The therapeutic potential of 6-Bromo-4-fluoroindoline-2,3-dione analogues is often attributed to their ability to inhibit crucial enzymes involved in various pathological processes. The electron-withdrawing nature of the bromine and fluorine atoms can enhance the interaction of the indoline-2,3-dione core with the active sites of these enzymes.

DNA Gyrase

Isatin (B1672199) derivatives have been identified as potential inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival, making it an attractive target for antibacterial agents. nih.govnih.gov Schiff bases of indoline-2,3-dione have shown promising inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase, with some derivatives exhibiting IC50 values in the micromolar range. nih.govnih.gov For instance, certain Schiff base derivatives of isatin have demonstrated IC50 values ranging from 50 to 157 µM against Mtb DNA gyrase. nih.govnih.gov The indolin-2-one structural scaffold is considered a potent DNA gyrase inhibitor. chalcogen.ro The planar nature and presence of electron-withdrawing groups in halogenated isatins may allow for effective interaction with the enzyme's active site. tandfonline.com

Acetylcholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. Isatin derivatives have been explored as AChE inhibitors. nih.gov Studies on N-alkyl isatins have shown that the introduction of an alkyl group improves the inhibitory potency towards both AChE and butyrylcholinesterase (BChE) compared to the parent isatin. nih.gov For example, N-nonylisatin (4i) was found to be the most potent BChE inhibitor in one study, with an IC50 of 3.77 µM and a 22-fold selectivity for BChE over AChE. nih.gov The 3-oxo group of the isatin core appears to be important for BChE inhibition. nih.gov Novel coumarin-triazole-isatin hybrids have also been synthesized and evaluated as selective BChE inhibitors, with some compounds showing potent inhibition. mdpi.com

Glucosamine-6-phosphate Synthase

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of the cell walls of microorganisms. This makes it a promising target for antimicrobial agents. nih.govnih.gov Isatin derivatives have been investigated as potential inhibitors of this enzyme. biointerfaceresearch.comresearchgate.net Molecular docking studies of benzoxazole-isatin conjugates have shown favorable interactions with GlcN-6-P synthase. biointerfaceresearch.com For example, a 5-chloro-substituted isatin conjugate displayed a high docking score, suggesting strong binding to the enzyme's active site. biointerfaceresearch.com

Telomerase

Telomerase is an enzyme that is reactivated in the majority of cancer cells, playing a critical role in their immortalization. This makes telomerase a significant target for anticancer drug development. nih.gov Indole (B1671886) derivatives, the parent structure of isatins, have been shown to possess telomerase inhibitory properties. rsc.org Benzoxazole-isatin conjugates have been designed and evaluated as telomerase inhibitors. biointerfaceresearch.com Molecular docking studies have shown good binding interactions of these conjugates with the telomerase protein. biointerfaceresearch.com

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, this compound analogues can exert their biological effects by modulating critical cellular pathways, most notably by inducing apoptosis, or programmed cell death, in cancer cells.

Apoptosis Induction

Halogenated isatin derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines. nih.govnih.gov For instance, novel 5-halo-isatin derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, which involves the assessment of caspase 3 activation and mitochondrial membrane potential. nih.govresearchgate.net Studies on di- and tri-halogenated isatins have revealed their antiproliferative activity at low micromolar concentrations and their ability to activate effector caspases 3 and 7 in a dose-dependent manner. nih.gov For example, 5,6,7-tribromoisatin (B14189384) was found to be a potent inducer of apoptosis. nih.gov Furthermore, certain isatin-quinazoline hybrids have been shown to induce apoptosis in triple-negative breast cancer cells by reducing the expression of the anti-apoptotic protein Bcl-2 and enhancing the expression of the pro-apoptotic protein Bax, leading to the upregulation of active caspase-9 and caspase-3 levels. tandfonline.com

Ligand-Receptor Interaction Analysis through Computational Modeling

Computational modeling, particularly molecular docking, has become an invaluable tool for understanding the interactions between small molecules like this compound analogues and their biological targets at a molecular level. These studies provide insights into the binding modes and affinities of these compounds, guiding the design of more potent and selective inhibitors.

Molecular docking studies have been employed to investigate the binding of isatin derivatives to the active sites of various enzymes. For instance, the docking of Schiff bases of indoline-2,3-dione into the active site of Mtb DNA gyrase has revealed the importance of the isatin moiety and the connecting side chain for strong interactions with the enzyme. nih.govnih.gov Similarly, docking studies of coumarin-triazole-isatin hybrids with butyrylcholinesterase have helped to elucidate the dual-site binding within the enzyme, involving interactions with residues from both the catalytic active site (CAS) and the peripheral anionic site (PAS). mdpi.com In the case of Glucosamine-6-phosphate synthase, docking of benzoxazole-isatin conjugates has predicted their binding efficiency and interactions with the co-crystal ligand. biointerfaceresearch.com These computational models provide a rational basis for the observed biological activities and guide further structural modifications to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Studies for Halogenated Indoline-2,3-diones

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For halogenated indoline-2,3-diones, SAR studies have provided valuable insights into the role of the type, number, and position of halogen substituents on their therapeutic effects.

The halogenation pattern on the isatin ring has a significant impact on the biological activity. Generally, halogenated isatins are more potent than their unsubstituted counterparts. rjpbcs.com SAR studies on substituted isatin derivatives have shown that substitution at the C5, C6, and C7 positions can greatly enhance cytotoxic activity, with some di- and tri-halogenated isatins exhibiting IC50 values in the sub-micromolar range. nih.gov The nature of the halogen also plays a role; for instance, in a series of isatin-quinazoline hybrids, the anti-proliferative activity decreased in the order of F > Cl > Br, suggesting that less bulky and more electronegative halogens may be favorable for this particular activity. tandfonline.com In contrast, for the inhibition of butyrylcholinesterase by some spiro-oxindole derivatives, the activity slightly increased from fluorine to iodine, indicating that larger, more polarizable halogens might be beneficial in this context. The position of the halogen is also critical. For example, in a study of isatin derivatives as monoamine oxidase (MAO) inhibitors, substitution at the C6 position of the benzyloxy group increased selectivity for MAO-B. acs.org These SAR findings underscore the importance of the specific halogenation pattern in fine-tuning the biological activity of indoline-2,3-dione analogues.

Derivatization Strategies for Expanding the Bioactivity Spectrum of 6 Bromo 4 Fluoroindoline 2,3 Dione

Synthesis of Schiff Base Derivatives of Indoline-2,3-diones

The synthesis of Schiff bases from indoline-2,3-dione derivatives is a prominent strategy to generate compounds with a wide range of biological activities. chalcogen.ronih.govbjbs.com.brnih.govjournaljpri.com This typically involves the condensation reaction between the C3-carbonyl group of the isatin (B1672199) core and a primary amine.

The general synthetic route involves reacting an appropriate indoline-2,3-dione with a primary amine in a suitable solvent, often with a catalytic amount of acid. For instance, a series of Schiff bases were synthesized by reacting N-substituted benzylisatins with nalidixic acid hydrazide. chalcogen.ro This reaction was carried out by refluxing the reactants in ethanol (B145695) with a few drops of glacial acetic acid. chalcogen.ro

The biological activity of these Schiff base derivatives is highly dependent on the nature of the substituents on both the indoline-2,3-dione ring and the reacting amine. For example, in a study on antitubercular activity, it was found that para-substitution with an electron-withdrawing group on the N-benzylisatin moiety significantly enhanced the antimycobacterial activity. chalcogen.ro Specifically, derivatives with p-chloro, p-fluoro, and p-nitro substituents showed a seven-fold increase in activity. chalcogen.ro

Another study focused on the synthesis of Schiff bases of isatin derivatives with N-(4-(4-aminophenylsulphonyl) phenyl) acetamide. journaljpri.com These compounds, along with their N-Mannich bases, were evaluated for their antimicrobial properties and showed promising results. journaljpri.com The synthesis of Schiff bases and their metal complexes has also been explored, with reports indicating that coordination with metal ions like Co(II) and Ni(II) can enhance the antimicrobial activities of the parent Schiff base ligands. bjbs.com.br

Table 1: Examples of Biologically Active Schiff Base Derivatives of Indoline-2,3-diones

| Derivative | Reactants | Biological Activity | Reference |

| (Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide | N-benzylisatin and nalidixic acid hydrazide | Antimycobacterial | chalcogen.ro |

| Schiff bases of isatin and nalidixic acid carbohydrazide | Isatin derivatives and nalidixic acid carbohydrazide | Antitubercular | nih.gov |

| Schiff bases of 1H-indole-2,3-dione and benzenediamines | 1H-indole-2,3-dione and benzenediamines | Antimicrobial | bjbs.com.br |

| (Z)-2-(2,6-Dichloro-3-methylphenylamino)-N'-(5-methyl-2-oxoindolin-3-ylidene)-benzohydrazide | 5-methylindoline-2,3-dione and a benzohydrazide (B10538) derivative | Mtb DNA gyrase inhibitory activity | nih.gov |

| Schiff's bases of Indoline (B122111) 2, 3-dione and N-(4-(4-aminophenylsulphonyl) phenyl) acetamide | Indoline 2, 3-dione derivatives and a sulfonamide derivative | Antimicrobial | journaljpri.com |

Incorporation into Hybrid Molecular Architectures (e.g., with Triazoles, Benzoxazoles)

Creating hybrid molecules by combining the 6-bromo-4-fluoroindoline-2,3-dione scaffold with other pharmacologically active heterocyclic rings, such as triazoles and benzoxazoles, is a powerful strategy to develop novel compounds with enhanced or synergistic biological activities. jddtonline.inforsc.org

Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry," is a common method for synthesizing 1,2,3-triazole-containing hybrids. researchgate.net For instance, 5-fluoro-(1-prop-2-ynyl)indoline-2,3-dione can be reacted with various organic azides to produce 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones. researchgate.net Studies have shown that the incorporation of a triazole unit can significantly improve the antibacterial and antifungal potency of the parent isatin molecule. researchgate.net The nature of the substituent on the triazole ring plays a crucial role in the biological activity. For example, hybrids with electron-withdrawing groups on the benzyl (B1604629) ring attached to the triazole moiety have demonstrated notable antifungal activity.

Benzoxazole (B165842) and Benzothiazole (B30560) Hybrids: The fusion of isatin with benzoxazole or benzothiazole moieties has also yielded compounds with significant biological potential, particularly in the area of cancer research. jddtonline.inforsc.org For example, the synthesis of isatin-benzothiazole analogs has been reported to be effective against various cancer cell lines. jddtonline.info One study highlighted that 4-bromo-1-diethylaminomethyl-1H-indole-2,3-dione and 4-chloro-1-dimethylaminomethyl-3-(6-methyl-benzothiazol-2-ylimino)-1,3-dihydroindol-2-one were particularly active compounds. jddtonline.info The mechanism of action for some of these hybrids is attributed to cell cycle arrest at the G2/M phase. rsc.org

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For example, the synthesis of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives involves the initial formation of a hydrazone intermediate, which is then reacted with a substituted benzene sulfonyl chloride. acs.org

Table 2: Examples of Indoline-2,3-dione Hybrid Molecules and Their Activities

| Hybrid Type | Key Moieties | Biological Activity | Reference |

| Triazole Hybrid | 5-fluoroindoline-2,3-dione, 1,2,3-triazole | Antibacterial, Antifungal | researchgate.net |

| Benzothiazole Hybrid | Isatin, Benzothiazole | Anticancer | jddtonline.inforsc.org |

| Benzene Sulfonamide Hybrid | Indoline-2,3-dione, Benzene sulfonamide | α-glucosidase and α-amylase inhibition | acs.org |

N-Substitution Strategies for Modulating Physicochemical and Biological Effects

Modification at the N-1 position of the this compound ring is a crucial strategy for modulating the physicochemical properties and biological activities of the resulting compounds. ddtjournal.com The introduction of different substituents at this position can significantly influence factors like solubility, lipophilicity, and receptor binding affinity.

A common method for N-substitution involves the reaction of the isatin core with various alkyl or aryl halides in the presence of a base. For example, N-substituted benzylisatins can be prepared by reacting isatin with substituted benzyl chlorides or bromides in a solvent like DMF with potassium carbonate as the base. chalcogen.ro

Research has shown that the nature of the N-substituent can have a profound impact on the biological activity. In a study on the inhibition of a human acute promyelocytic leukemia (HL-60) cell line, it was found that compounds with a benzyl substituent at the N-1 position of the indoline-2,3-dione ring exhibited more potent antiproliferative activity than those with a (4-fluorobenzyl)amino-2-oxoethyl substituent. ddtjournal.com This highlights the importance of the steric and electronic properties of the N-substituent in determining the biological outcome.

Furthermore, N-substitution can be used to introduce specific functionalities that can interact with biological targets. For instance, the introduction of a piperidinomethyl group at the N-1 position has been explored in the synthesis of isatin-3-[N-(quinolin-8-yloxy) acetyl] hydrazones with the aim of enhancing antimicrobial activity. srce.hr

Table 3: Impact of N-Substitution on the Biological Activity of Indoline-2,3-dione Derivatives

| N-Substituent | Biological Activity Investigated | Key Finding | Reference |

| Benzyl | Inhibition of HL-60 cell growth | More potent than (4-fluorobenzyl)amino-2-oxoethyl substituent | ddtjournal.com |

| Substituted Benzyl | Antimycobacterial activity | Para-substitution with electron-withdrawing groups enhanced activity | chalcogen.ro |

| Piperidinomethyl | Antimicrobial activity | Explored for potential enhancement of activity | srce.hr |

Spiro-Annulation Approaches with Indoline-2,3-dione Scaffolds

Spiro-annulation, the fusion of a second ring to the C3 position of the indoline-2,3-dione core to form a spirocyclic system, is a sophisticated strategy for creating structurally complex and diverse molecules with significant biological potential. srce.hrbeilstein-journals.org These spiro compounds often exhibit unique three-dimensional architectures that can lead to novel interactions with biological targets.

A variety of synthetic methodologies have been developed for the construction of spiro-indoline-heterocycles. These often involve multi-component reactions or cycloaddition reactions. For example, spiro-indole-2-one-3,5'-(3-(substituted)-2-pyrazolines) can be synthesized by reacting 3-(2-oxo-2-substitutedethylidene)indolin-2-ones with hydrazine (B178648) hydrate (B1144303). srce.hr Similarly, spiro-indole-2-one-3,6'-(4-(substituted)-5,6-dihydropyrimidine-2-thiones) can be prepared from the same starting material by reacting with thiourea. srce.hr

Three-component reactions are particularly powerful for generating molecular diversity in spiro-annulation. For instance, the reaction of isatins, dimedone adducts of 3-methyleneoxindoles, and ammonium (B1175870) acetate (B1210297) can selectively produce novel dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives. beilstein-journals.org The outcome of the reaction can be influenced by the substituents on the starting materials. beilstein-journals.org

Another approach involves [4+2] annulation reactions. An "on-water" [4+2] annulation between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone has been developed to provide facile access to spiro(indoline-2,3′-hydropyridazine) scaffolds. rsc.org

The biological activities of these spiro compounds are diverse. Spiro-indoline-heterocycles have attracted attention as important antimicrobial agents. srce.hr The unique spatial arrangement of functional groups in these molecules can lead to high affinity and selectivity for their biological targets.

Table 4: Examples of Spiro-Annulation Reactions and Products

| Reaction Type | Reactants | Product | Reference |

| Cyclocondensation | 3-(2-oxo-2-substitutedethylidene)indolin-2-ones, Hydrazine hydrate | Spiro-indole-2-one-3,5'-(3-(substituted)-2-pyrazolines) | srce.hr |

| Three-component reaction | Isatins, Dimedone adducts of 3-methyleneoxindoles, Ammonium acetate | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] or Dispiro[indoline-3,2'-pyrrole-3',3''-indoline] | beilstein-journals.org |

| [4+2] Annulation | 2-methyl-3H-indolium salt, α-bromo N-acyl hydrazone | Spiro(indoline-2,3′-hydropyridazine) | rsc.org |

Future Research Directions and Research Gaps for 6 Bromo 4 Fluoroindoline 2,3 Dione

Elucidation of Specific Mechanism of Action

A significant research gap exists in understanding the precise biological pathways modulated by 6-Bromo-4-fluoroindoline-2,3-dione. Isatin (B1672199) and its derivatives are known to interact with a multitude of biological targets, including but not limited to, various kinases, caspases, and monoamine oxidases. acs.orgnih.gov The unique substitution pattern of a bromine atom at the 6-position and a fluorine atom at the 4-position of the indoline (B122111) ring likely confers a distinct pharmacological profile.

Future research should prioritize the elucidation of its specific mechanism of action. This could involve:

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening to identify the primary protein targets of the compound.

Enzyme Inhibition Assays: Screening against a panel of clinically relevant enzymes, particularly those implicated in cancer and neurodegenerative diseases, for which isatin derivatives have shown promise. nih.govacs.org

Cellular Pathway Analysis: Investigating the downstream effects of the compound on key signaling pathways within cells to understand its functional consequences.

Comprehensive Structure-Activity Relationship (SAR) Studies

Systematic exploration of the structure-activity relationship (SAR) for this compound is crucial for optimizing its biological activity. While general SAR studies on isatin derivatives have highlighted the importance of substitutions on the aromatic ring, a detailed analysis specific to this halo-substituted analogue is lacking. acs.orgmdpi.com

Future SAR studies should focus on:

Systematic Analog Synthesis: Synthesizing a library of derivatives with modifications at various positions of the isatin core, including the N1-position, the C5-position, and further substitutions on the aromatic ring.

Impact of Halogen Substitution: Investigating the effect of different halogens (e.g., chlorine, iodine) at the 6-position and the impact of shifting the fluorine to other positions on the ring.

Quantitative SAR (QSAR) Analysis: Developing QSAR models to correlate the physicochemical properties of the synthesized analogues with their biological activities, providing a predictive tool for designing more potent compounds. researchgate.net

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

While a synthetic route for this compound has been reported, exploring more efficient, scalable, and environmentally friendly synthetic methods is a key area for future research. mdpi.com

Key research avenues include:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve yields.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters and facilitate large-scale production.

Green Chemistry Approaches: Utilizing greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis.

Advanced In Vitro Screening against Diverse Biological Targets and Pathways

To uncover the full therapeutic potential of this compound, a comprehensive in vitro screening against a wide range of biological targets is necessary. The diverse activities of isatin derivatives suggest that this compound may have applications beyond the commonly studied areas of anticancer and antimicrobial research. asianpubs.orgpensoft.net

Future screening efforts should encompass:

Expanded Target Panels: Screening against a broader array of kinases, proteases, and other enzymes implicated in various diseases.

Phenotypic Screening: Utilizing high-content screening and other phenotypic assays to identify novel cellular effects and potential therapeutic applications.

Disease-Specific Cell Models: Evaluating the compound's efficacy in more complex and physiologically relevant cell models, such as 3D organoids and co-culture systems.

Predictive Modeling and Artificial Intelligence in Rational Compound Design and Optimization

The integration of computational tools, including predictive modeling and artificial intelligence (AI), can significantly accelerate the discovery and optimization of novel derivatives of this compound. These approaches can help in prioritizing synthetic efforts and designing compounds with improved properties. mu-varna.bgnih.govpnrjournal.com

Future research should leverage:

Molecular Docking and Dynamics Simulations: To predict the binding modes of the compound and its analogues with potential protein targets, providing insights for rational design. nih.gov

Machine Learning Models: To develop predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics. nih.gov

Generative AI Models: To design novel molecular structures with desired properties based on the SAR data of existing this compound derivatives.

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of new and effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.